molecular formula C13H12Cl2N2S2 B10871818 1-(2,4-Dichlorophenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea

1-(2,4-Dichlorophenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea

Cat. No.: B10871818
M. Wt: 331.3 g/mol
InChI Key: WPGISTAVGIHTKF-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a dichlorophenyl group and a thienyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea typically involves the reaction of 2,4-dichloroaniline with 2-(2-thienyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[2-(2-thienyl)ethyl]thiourea
  • N-(2-chlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea
  • N-(4-chlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea

Uniqueness

N-(2,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea is unique due to the presence of both dichlorophenyl and thienyl groups, which may confer distinct chemical and biological properties compared to its analogs. The dichlorophenyl group can enhance the compound’s stability and reactivity, while the thienyl group may contribute to its biological activity.

Properties

Molecular Formula

C13H12Cl2N2S2

Molecular Weight

331.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-thiophen-2-ylethyl)thiourea

InChI

InChI=1S/C13H12Cl2N2S2/c14-9-3-4-12(11(15)8-9)17-13(18)16-6-5-10-2-1-7-19-10/h1-4,7-8H,5-6H2,(H2,16,17,18)

InChI Key

WPGISTAVGIHTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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